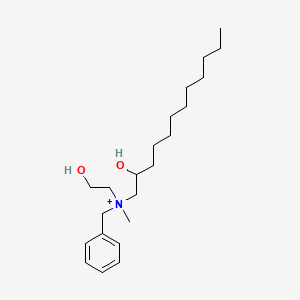
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their surfactant properties, making them useful in a variety of industrial and scientific applications. The structure of this compound includes a benzenemethanaminium core with substitutions that enhance its chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- typically involves a multi-step process. The initial step often includes the alkylation of benzenemethanaminium with 2-hydroxydodecyl and 2-hydroxyethyl groups. This is followed by methylation to introduce the N-methyl group. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with varying functional groups. These products can be further utilized in different chemical processes and applications.
Scientific Research Applications
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- involves its interaction with cell membranes and other biological structures. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can enhance the delivery of therapeutic agents across cell membranes. The molecular targets include phospholipids and proteins within the membrane, which are crucial for maintaining cellular integrity and function.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanaminium, N-(2-hydroxyethyl)-N-methyl-: Lacks the 2-hydroxydodecyl group, resulting in different surfactant properties.
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-methyl-: Lacks the 2-hydroxyethyl group, affecting its solubility and reactivity.
Benzenemethanaminium, N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-N-methyl-: Contains a different alkyl chain, leading to variations in its chemical behavior.
Uniqueness
The presence of both 2-hydroxydodecyl and 2-hydroxyethyl groups in Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- imparts unique properties, such as enhanced solubility, reactivity, and surfactant behavior. These characteristics make it particularly valuable in applications requiring high-performance surfactants and emulsifiers.
Properties
CAS No. |
749144-96-5 |
|---|---|
Molecular Formula |
C22H40NO2+ |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
benzyl-(2-hydroxydodecyl)-(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C22H40NO2/c1-3-4-5-6-7-8-9-13-16-22(25)20-23(2,17-18-24)19-21-14-11-10-12-15-21/h10-12,14-15,22,24-25H,3-9,13,16-20H2,1-2H3/q+1 |
InChI Key |
ZRIBQSSBMWXIDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C[N+](C)(CCO)CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















